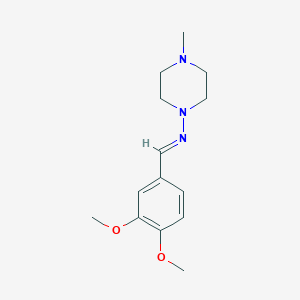![molecular formula C21H28N2O3 B5541127 1-cyclopentyl-4-{[3-(2,6-dimethylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5541127.png)
1-cyclopentyl-4-{[3-(2,6-dimethylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopentyl-4-{[3-(2,6-dimethylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as S-(+)-Modafinil or Armodafinil and is a eugeroic drug that promotes wakefulness and alertness.
Applications De Recherche Scientifique
Novel Synthetic Strategies for Lactams
A novel synthetic strategy for the stereocontrolled preparation of di- and trisubstituted azetidinone, pyrrolidinone, and piperidinone derivatives has been developed. This approach utilizes the ozonolytic cleavage of azaspirocyclic 2,5-cyclohexadienones, leading to usefully substituted products. This method offers a new pathway for creating highly substituted lactams and N-hydroxy lactams with potential applications in medicinal chemistry and drug development (Wardrop & Burge, 2005).
Ligand Design for Ammonium Cation Interaction
The design and synthesis of a new tetraazamacrocycle demonstrate a novel ligand structure capable of selectively interacting with simple ammonium cations. This compound shows potential for applications in selective cation binding, highlighting the importance of preorganized binding side-arms for efficient cation interaction. This could have implications in areas such as molecular recognition and sensor development (Formica et al., 2003).
Supramolecular Assemblies and Crystal Engineering
Research into the supramolecular assemblies of 1,2,4,5-benzenetetracarboxylic acid with various aza donor molecules has expanded our understanding of host-guest systems and molecular tapes. These findings contribute to the field of crystal engineering, offering insights into the design and synthesis of complex structures with potential applications in materials science (Arora & Pedireddi, 2003).
Antidepressant and Nootropic Agents
The synthesis and evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone have shown potential as antidepressant and nootropic agents. This research indicates the therapeutic potential of these compounds, paving the way for the development of new treatments for depression and cognitive disorders (Thomas et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-cyclopentyl-4-[3-(2,6-dimethylphenoxy)azetidine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-14-6-5-7-15(2)20(14)26-18-12-22(13-18)21(25)16-10-19(24)23(11-16)17-8-3-4-9-17/h5-7,16-18H,3-4,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNWYTWEVAIYPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2CN(C2)C(=O)C3CC(=O)N(C3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5541053.png)
![(4R)-N-ethyl-4-{[(methylthio)acetyl]amino}-1-(pyridin-4-ylmethyl)-L-prolinamide](/img/structure/B5541060.png)
![(3R*,4R*)-4-amino-1-[3-methoxy-2-(2-morpholin-4-ylethoxy)benzyl]piperidin-3-ol](/img/structure/B5541067.png)

![4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-methyl-2-imidazolidinone](/img/structure/B5541079.png)
![1-[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine](/img/structure/B5541088.png)
![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-propylpentanamide](/img/structure/B5541093.png)
![3-ethyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5541099.png)
![N-[1-(4-methylphenyl)ethyl]-N'-phenylurea](/img/structure/B5541106.png)
![2-(1-{[1-(cyclobutylcarbonyl)-4-piperidinyl]carbonyl}-2-piperidinyl)pyridine](/img/structure/B5541114.png)

![methyl 2-({[1-(butylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5541134.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5541140.png)
![3-{5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5541144.png)
